Chrysophenine

描述

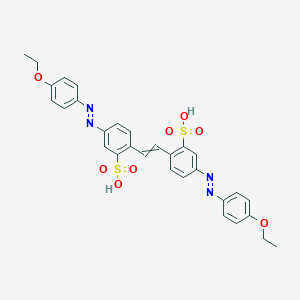

The exact mass of the compound 5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

10359-84-9 |

|---|---|

分子式 |

C30H28N4O8S2 |

分子量 |

636.7 g/mol |

IUPAC 名称 |

5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C30H28N4O8S2/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40)/b6-5+,33-31?,34-32? |

InChI 键 |

AVERNFJXXRIVQN-XSDYUOFFSA-N |

手性 SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)O)S(=O)(=O)O |

规范 SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)O)S(=O)(=O)O |

其他CAS编号 |

2870-32-8 10359-84-9 |

Pictograms |

Irritant |

同义词 |

direct yellow-12 DY12 dye |

产品来源 |

United States |

Foundational & Exploratory

What are the chemical properties of Chrysophenine G for microscopy?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophenine G, a direct diazo stilbene (B7821643) dye, has emerged as a valuable tool in microscopy, particularly for the visualization of amyloid plaques, which are pathological hallmarks of neurodegenerative diseases. This technical guide provides an in-depth overview of the chemical properties of this compound G relevant to its use in microscopy, detailed experimental protocols for staining, and a summary of its known interaction mechanisms.

Chemical and Physical Properties

This compound G, also known as Direct Yellow 12, is a water-soluble dye with a complex aromatic structure. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₂₆N₄Na₂O₈S₂ | [1] |

| Molecular Weight | 680.66 g/mol | [1] |

| Appearance | Orange to Dark Orange Powder | [2] |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) and acetone. | [2] |

| Absorption Maximum (λmax) | ~389-401 nm in water | [3] |

Applications in Microscopy: Amyloid Staining

The primary application of this compound G in microscopy is for the staining of amyloid deposits.[4][5] Similar to the more commonly used Congo Red, this compound G binds to the β-sheet structures that are characteristic of amyloid fibrils.[6] This binding results in distinct optical properties that allow for the visualization of these pathological protein aggregates in tissue sections. While it can be used for bright-field microscopy, its fluorescent properties upon binding to amyloid make it particularly useful for fluorescence microscopy.

Comparison with Other Amyloid Stains

This compound G offers an alternative to other amyloid-staining dyes like Congo Red and Thioflavin T. While Congo Red is known for its characteristic apple-green birefringence under polarized light, this compound G's fluorescence can offer higher sensitivity in some applications.[7] Thioflavin T is a widely used fluorescent probe for amyloid, and a direct comparative analysis of its fluorescence characteristics against this compound G for specific amyloid types would be beneficial for optimizing experimental design.[8][9]

Experimental Protocols

Detailed protocols for the use of this compound G in microscopy are not as widely published as those for other dyes. However, based on its properties as a direct dye for amyloid, a general protocol can be outlined. Optimization will be necessary depending on the specific tissue type and experimental setup.

Preparation of Staining Solution

A stock solution of this compound G can be prepared in distilled water. A typical working concentration for staining is in the range of 0.1% to 1% (w/v). The solution should be filtered before use to remove any particulate matter.

Staining Protocol for Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes, 5-10 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3-5 minutes each).

-

Rinse in distilled water.

-

-

Staining:

-

Incubate slides in the this compound G staining solution for 10-30 minutes at room temperature. The optimal time may need to be determined empirically.

-

-

Differentiation (Optional):

-

Briefly rinse in 70-80% ethanol to remove excess stain and reduce background. This step should be carefully controlled to avoid destaining of the amyloid deposits.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol (70%, 95%, 100%; 3-5 minutes each).

-

Clear in Xylene (2 changes, 5 minutes each).

-

Mount with a compatible mounting medium.

-

Fluorescence Microscopy Imaging

While specific excitation and emission maxima for this compound G bound to amyloid are not consistently reported in the literature, its absorption maximum in the blue-violet region of the spectrum suggests that excitation with a violet or blue laser (e.g., 405 nm or 488 nm) is a logical starting point. Emission is expected in the green-yellow-orange range. It is crucial to perform spectral scans on a fluorescence microscope to determine the optimal excitation and emission wavelengths for a given sample and imaging system.

Mechanism of Action and Visualization

The staining of amyloid fibrils by this compound G is attributed to the interaction of the dye's planar aromatic structure with the β-pleated sheet conformation of the amyloid protein aggregates.

Binding Mechanism

References

- 1. Dual-ligand fluorescence microscopy enables chronological and spatial histological assignment of distinct amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High Affinity Red Fluorescence and Colorimetric Probe for Amyloid β Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reu.termedia.pl [reu.termedia.pl]

- 6. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurodegeneration & Amyloid Staining | AAT Bioquest [aatbio.com]

- 8. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chrysophenine dye CAS number and molecular weight

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diazo stilbene (B7821643) dye, Chrysophenine. It details its chemical and physical properties, synthesis, and key applications in research and development, with a focus on its utility in biological staining and its potential in photodynamic therapy.

Core Properties of this compound

This compound, also known as Direct Yellow 12 or this compound G, is a water-soluble dye recognized for its vibrant yellow hue.[1][2] Its chemical structure and properties make it a versatile tool in various scientific applications.

| Property | Value | Reference |

| CAS Number | 2870-32-8 | [1][2][3] |

| Molecular Formula | C₃₀H₂₆N₄Na₂O₈S₂ | [1][3] |

| Molecular Weight | 680.66 g/mol | [1][3] |

| Synonyms | Direct Yellow 12, this compound G, C.I. 24895 | [2] |

| Appearance | Orange to yellow powder | [4] |

| Solubility | Soluble in water | [4] |

| Melting Point | >300 °C (decomposes) | [4] |

| Absorption Maximum (λmax) | 389 nm (in water) | [3] |

| Purity (Dye Content) | ≥ 65% | [2][3] |

Synthesis of this compound

This compound is synthesized through a multi-step process involving the diazotization of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD acid), followed by a coupling reaction and subsequent ethylation.

Experimental Protocol: Synthesis of this compound

This protocol outlines the general industrial synthesis process for this compound.

Step 1: Diazotization of DSD Acid

-

Prepare a solution of DSD acid, sodium carbonate, and sodium nitrite (B80452) in water. The molar ratio of DSD acid to sodium carbonate to sodium nitrite is typically around 1:2:5.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a solution of hydrochloric acid to initiate the diazotization reaction, forming the diazonium salt of DSD acid. Maintain the temperature below 5°C.

Step 2: Coupling Reaction

-

In a separate vessel, prepare a solution of phenol (B47542) and sodium hydroxide (B78521) in water to form sodium phenolate (B1203915).

-

Cool the sodium phenolate solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the sodium phenolate solution with vigorous stirring. The typical molar ratio of the diazo solution to sodium phenolate is approximately 1:4. This results in the formation of Brilliant Yellow.

Step 3: Ethylation

-

To the Brilliant Yellow solution, add chloroethane.

-

Heat the reaction mixture under controlled temperature and pressure for approximately 18-20 hours. This step converts the two hydroxyl groups of Brilliant Yellow into ethoxy groups, forming this compound.[1][2]

Step 4: Isolation and Purification

-

The this compound is then salted out of the solution, typically using anhydrous sodium sulfate (B86663) to reduce equipment corrosion.[2]

-

The precipitated dye is collected by filtration.

-

The crude dye is then washed and dried to yield the final product.

Caption: Workflow for the synthesis of this compound dye.

Applications in Research

This compound's utility extends beyond the textile industry into various research applications, primarily due to its staining capabilities and photochemical properties.

Biological Staining

This compound is employed as a direct dye in histology and microscopy, capable of staining cellulosic materials like plant cell walls without the need for a mordant.[5]

This protocol details a method for fluorescently staining fungal or oomycete structures within plant roots using a this compound-based dye mixture.

Materials:

-

Plant root samples

-

10% KOH or NaOH for clearing

-

0.1% Solophenyl Flavine (a dye similar in application to this compound) staining solution

-

Distilled water

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Gently rinse the root system with water to remove soil and debris.

-

Clearing: Submerge the roots in a 10% solution of KOH or NaOH. The duration of this step will vary depending on the plant species and root thickness and may require heating. This process makes the root tissues transparent.

-

Rinsing: Thoroughly rinse the cleared roots with distilled water to remove the clearing agent.

-

Staining: Immerse the cleared roots in a 0.1% Solophenyl Flavine solution for approximately 5-7 minutes at room temperature.

-

Washing: Wash the stained roots with a large volume of distilled water for 5-7 minutes to remove excess dye.

-

Mounting: Place the stained roots on a microscope slide in a drop of water and cover with a coverslip.

-

Visualization: Observe the sample using a fluorescence microscope. Fungal and oomycete structures will exhibit fluorescence, appearing blue, green, or yellow depending on the filter sets used.

Caption: Experimental workflow for staining plant tissues.

Photodynamic Therapy (PDT)

This compound has been identified as a potential photosensitizer for use in photodynamic therapy (PDT).[5] PDT is a therapeutic modality that utilizes a non-toxic photosensitizing agent, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues, such as tumors.

The general mechanism of PDT involves three key components: a photosensitizer, a light source of a specific wavelength, and tissue oxygen. The process begins with the administration of the photosensitizer, which preferentially accumulates in the target tissue. Upon irradiation with light of a wavelength that matches the absorption spectrum of the photosensitizer, the photosensitizer is excited from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. From this triplet state, the photosensitizer can initiate two types of photochemical reactions. In Type I reactions, it can transfer electrons to surrounding molecules to produce free radicals. In Type II reactions, which are often more significant in PDT, it transfers energy to molecular oxygen to generate highly reactive singlet oxygen. These ROS then cause oxidative damage to cellular components, leading to apoptosis or necrosis of the target cells.

Caption: General mechanism of Photodynamic Therapy (PDT).

References

- 1. A simple and versatile cell wall staining protocol to study plant reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Fast, Easy, and Comprehensive Techniques for Microscopic Observations of Fungal and Oomycete Organisms Inside the Roots of Herbaceous and Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescein staining of chloroplast starch granules in living plants - PMC [pmc.ncbi.nlm.nih.gov]

Chrysophenine: A Technical Guide to its Spectral Properties for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophenine G, a diazo stilbene (B7821643) dye, has emerged as a valuable tool in neuroscience research, particularly in the histological examination of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Its ability to bind to the cross-β-sheet structure of amyloid fibrils makes it a useful fluorescent probe for their visualization and analysis. This technical guide provides an in-depth overview of the spectral properties of this compound G and detailed protocols for its application in fluorescence microscopy for imaging Aβ plaques in brain tissue.

Spectral Properties of this compound G

The utility of a fluorophore in fluorescence microscopy is fundamentally determined by its spectral characteristics. While comprehensive data for this compound G is not extensively published, the available information is summarized below.

| Property | Value | Source |

| Molar Mass | 680.66 g/mol | [1][2] |

| Appearance | Orange powder | [1] |

| Solubility | Soluble in water | [1] |

| Absorbance Maximum (λmax) | 389 - 401 nm (in water) | [3] |

| Molar Absorptivity (ε) | ≥29,000 M⁻¹cm⁻¹ (at 389-401 nm in water) | [3] |

| Fluorescence Emission Maximum (λem) | Not explicitly found in searches. | |

| Quantum Yield (Φ) | Not explicitly found in searches. |

Note: The fluorescence emission maximum and quantum yield are critical parameters for optimizing imaging settings and assessing the brightness of the fluorophore. The absence of this data in the searched literature highlights a gap in the comprehensive characterization of this compound G as a fluorescent probe. Researchers may need to determine these parameters empirically for their specific applications.

Mechanism of Amyloid-Beta Binding

This compound G, an analogue of Congo red, selectively binds to the β-sheet structures that are characteristic of amyloid fibrils[4][5]. This binding is non-covalent and is thought to involve the intercalation of the planar dye molecule into the grooves of the amyloid fibril structure. This interaction restricts the rotational freedom of the this compound G molecule, leading to an enhancement of its fluorescence upon binding.

Experimental Protocols

Preparation of Staining Solution

A stock solution of this compound G can be prepared in distilled water. The optimal working concentration for staining brain tissue sections typically needs to be determined empirically but a common starting point for similar dyes is a 1% (w/v) solution[6].

Materials:

-

This compound G powder

-

Distilled water

-

Filter paper (e.g., Whatman #1)

Procedure:

-

Weigh out the desired amount of this compound G powder.

-

Dissolve the powder in the appropriate volume of distilled water to achieve the desired stock concentration.

-

Gently warm and sonicate the solution if necessary to aid dissolution.

-

Filter the solution through a 0.22 µm filter to remove any undissolved particles.

-

Store the stock solution protected from light at 4°C. Dilute the stock solution to the desired working concentration with phosphate-buffered saline (PBS) just before use.

Staining Protocol for Amyloid Plaques in Brain Tissue (Paraffin-Embedded Sections)

This protocol is a generalized procedure adapted from standard methods for staining amyloid plaques and may require optimization for specific tissues and experimental conditions.

Materials:

-

Formalin-fixed, paraffin-embedded brain tissue sections (5-10 µm thick) on slides

-

Xylene or xylene substitute

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

This compound G working solution (e.g., 0.1% - 1% in PBS)

-

Phosphate-buffered saline (PBS)

-

Aqueous mounting medium

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the sections by immersing them in a descending series of ethanol concentrations: 100% ethanol (2 x 3 minutes), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).

-

Rinse with distilled water for 5 minutes.

-

-

Staining:

-

Incubate the slides in the this compound G working solution for 10-30 minutes at room temperature in the dark. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Rinse the slides briefly in distilled water.

-

Differentiate the staining by washing in 70-80% ethanol for 1-5 minutes. This step is crucial for reducing background fluorescence and should be carefully optimized.

-

Rinse thoroughly in distilled water.

-

-

Mounting:

-

Mount the coverslips using an aqueous mounting medium. Avoid using organic mounting media as they can quench the fluorescence.

-

Fluorescence Microscopy Imaging

Instrumentation:

-

A fluorescence microscope equipped with a suitable filter set for this compound G. Based on its absorbance maximum, a filter set with an excitation filter around 400 nm would be appropriate. A standard DAPI or violet excitation filter might be a good starting point. The emission filter should be selected to capture the emitted fluorescence, which is expected to be in the green-yellow range.

Imaging Parameters:

-

Excitation Wavelength: ~400 nm

-

Emission Wavelength: To be determined empirically, likely in the green-yellow region of the spectrum.

-

Objective: Use an objective with a high numerical aperture (NA) for optimal light collection and resolution.

-

Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector.

-

Control: It is essential to include a negative control (unstained tissue section) to assess the level of autofluorescence.

Visualizations

Experimental Workflow for this compound G Staining

Caption: Experimental workflow for staining paraffin-embedded brain tissue with this compound G.

This compound G Binding to Amyloid-Beta Fibrils

Caption: Binding of this compound G to the β-sheet structure of an amyloid-beta fibril.

Conclusion

This compound G is a promising fluorescent dye for the visualization of amyloid-beta plaques in brain tissue. While some of its spectral properties are known, further characterization of its fluorescence emission and quantum yield is needed for its full optimization in fluorescence microscopy. The provided protocols offer a starting point for researchers to utilize this compound G in their studies of amyloid pathology. The development of more detailed and standardized protocols will further enhance the utility of this dye in the field of neurodegenerative disease research.

References

- 1. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharm.tu.ac.th [pharm.tu.ac.th]

- 4. Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Chrysophenine: A Direct Dye for In-Depth Cellulose Visualization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chrysophenine G, a direct diazo dye, has long been utilized in the textile industry for its affinity for cellulosic fibers. This inherent binding property also makes it a valuable tool for researchers in various scientific disciplines for the visualization and analysis of cellulose (B213188). This technical guide provides a comprehensive overview of the principles and protocols for using this compound G as a direct dye for cellulose visualization, with a focus on its application in research and development.

Principle of this compound G Staining

This compound G is a large, planar, and aromatic molecule containing sulfonate groups, which render it water-soluble.[1] Its affinity for cellulose is primarily attributed to a combination of non-covalent interactions, including hydrogen bonding and van der Waals forces.[2][3] The linear structure of the dye molecule allows it to align with the parallel chains of cellulose polymers, maximizing these intermolecular forces. The extended conjugated system of aromatic rings in this compound G is responsible for its yellow color.[4]

The interaction between this compound G and cellulose is a complex process influenced by factors such as the accessibility of hydroxyl groups on the cellulose surface, the crystalline structure of the cellulose, and the presence of other components like lignin (B12514952) and hemicellulose.[4][5] The dye molecules penetrate the amorphous regions of cellulose fibers and bind to the surfaces of crystalline domains.

Quantitative Data on this compound G-Cellulose Interaction

| Parameter | Typical Range/Value | Significance for Cellulose Visualization |

| Molecular Weight | 680.66 g/mol | Influences diffusion into cellulosic structures. |

| Solubility | Water-soluble | Allows for straightforward preparation of staining solutions.[1] |

| Binding Forces | Hydrogen Bonding, Van der Waals Forces | Dictates the affinity and specificity of the dye for cellulose.[2][3] |

| Optimal pH | Neutral to slightly alkaline | Affects the charge of both the dye and cellulose, influencing binding. |

| Fluorescence | Can exhibit fluorescence | Potential for fluorescence microscopy applications, though not its primary use. |

Experimental Protocols

The following protocols provide a starting point for the visualization of cellulose using this compound G. Optimization may be required depending on the specific sample and imaging modality.

Preparation of Staining Solution

A stock solution of this compound G is typically prepared in distilled water.

Materials:

-

This compound G powder

-

Distilled water

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weigh out the desired amount of this compound G powder. A common stock solution concentration is 1% (w/v).

-

Add the powder to a volumetric flask.

-

Add a portion of the distilled water and stir until the dye is fully dissolved. Gentle heating may aid in dissolution.

-

Once dissolved, bring the solution to the final volume with distilled water.

-

Store the stock solution in a dark bottle at room temperature.

For a working solution, the stock solution is typically diluted with distilled water to the desired concentration (e.g., 0.1% - 0.5% w/v).

Staining Protocol for Cellulose Fibers/Sections

This protocol is suitable for staining isolated cellulose fibers or thin sections of plant material for light microscopy.

Materials:

-

Cellulose sample (fibers, microtome sections)

-

This compound G working solution (e.g., 0.1% w/v in distilled water)

-

Distilled water

-

Ethanol (B145695) (optional, for washing)

-

Microscope slides and coverslips

-

Mounting medium

Procedure:

-

Sample Preparation: Mount the cellulose sample on a microscope slide. If working with sections, ensure they are appropriately fixed and sectioned. For loose fibers, a small amount can be dispersed in a drop of water on the slide.

-

Staining: Apply a few drops of the this compound G working solution to the sample, ensuring it is fully covered.

-

Incubation: Allow the stain to incubate with the sample for a period of 1 to 10 minutes. The optimal incubation time will vary depending on the sample's thickness and porosity.

-

Washing: Gently wash the sample with distilled water to remove excess stain. This can be done by adding drops of water to one side of the coverslip and drawing it through with absorbent paper on the opposite side. A brief wash with ethanol may help to differentiate the staining.

-

Mounting: Add a drop of a suitable mounting medium and apply a coverslip.

-

Visualization: Observe the stained sample under a light microscope. Cellulose structures should appear yellow to orange.

Visualization of Molecular Interactions and Experimental Workflow

To better understand the processes involved in using this compound G for cellulose visualization, the following diagrams illustrate the key molecular interactions and a typical experimental workflow.

Caption: Molecular interaction of this compound G with cellulose fibers.

Caption: Experimental workflow for staining cellulose with this compound G.

Conclusion

This compound G serves as a straightforward and effective direct dye for the visualization of cellulose in a variety of research applications. Its strong affinity for cellulose, coupled with simple staining protocols, allows for the clear demarcation of cellulosic structures. While this guide provides a foundational understanding and practical protocols, researchers are encouraged to optimize these methods for their specific experimental needs to achieve the best possible visualization results. The inherent properties of this compound G, rooted in its molecular structure and interactions with cellulose, make it a valuable and enduring tool in the scientific study of this abundant and important biopolymer.

References

Chrysophenine: A Technical Deep Dive into its History, Discovery, and Application in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophenine, a synthetic diazo dye, has a rich history that spans from the booming textile industry of the early 20th century to modern applications in biological research, most notably in the staining of amyloid plaques. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and the evolution of this compound's use as a biological stain. It offers detailed experimental protocols for its application, particularly in the context of amyloid detection, and presents quantitative data to compare its efficacy with other staining agents. Furthermore, this guide includes mandatory visualizations using the DOT language to illustrate key processes and pathways, adhering to strict formatting and color contrast guidelines for clarity and accessibility.

History and Discovery

The story of this compound is rooted in the golden age of synthetic dye chemistry that began with William Henry Perkin's accidental discovery of mauveine in 1856.[1][2][3][4] This event catalyzed a wave of innovation, with chemists across Europe racing to create new, vibrant, and commercially viable dyes from coal tar derivatives.

While the exact date and individual credited with the first synthesis of this compound are not widely documented in readily available historical records, it is understood to have emerged in the early 20th century.[5] this compound, also known as Direct Yellow 12 or this compound G, belongs to the class of stilbene (B7821643) dyes.[6] Its synthesis is a multi-step process that begins with 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), a key intermediate in the production of many direct dyes.[7]

Initially, this compound found widespread use in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose rayon.[6][8][9][10] Its popularity stemmed from its ability to directly dye these materials without the need for a mordant, its bright yellow hue, and its good lightfastness.[6][9] The dye's versatility also extended to the coloring of paper and leather.[8][11][12]

The transition of this compound from a textile dye to a biological stain reflects a broader trend in the late 19th and early 20th centuries, where the burgeoning dye industry provided a vast new palette of compounds for histological investigation.[13][14][15][16] Histologists and cytologists began to explore the utility of these synthetic dyes for visualizing cellular structures, leading to foundational techniques in microscopy. While the first specific use of this compound in biological staining is not definitively documented, its properties as a direct dye that could bind to proteinaceous materials made it a candidate for such applications. The influential works of figures like Edward Gurr and K. Venkataraman on synthetic dyes in biology and chemistry provide a broader context for the adoption of such compounds in the laboratory.[17][18][19][20][21][22][23][24][25][26]

Chemical Properties and Synthesis

This compound is a water-soluble disazo stilbene dye with the chemical formula C₃₀H₂₆N₄Na₂O₈S₂ and a molar mass of 680.66 g/mol .[6] It typically appears as an orange powder.[6]

Synthesis of this compound

The synthesis of this compound is a well-established industrial process that begins with the production of Brilliant Yellow, which is then ethylated. The key steps are outlined below:

-

Diazotization of DSD Acid: The process starts with the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). This involves treating the DSD acid with sodium nitrite (B80452) in an acidic solution to convert the two primary amino groups into diazonium salts.[7]

-

Coupling with Phenol (B47542): The resulting diazonium salt is then coupled with two equivalents of phenol. This reaction forms the Brilliant Yellow dye.[27]

-

Ethylation: The final step is the ethylation of Brilliant Yellow. The two hydroxyl groups on the phenol rings are converted to ether groups by reacting the dye with an ethylating agent, such as chloroethane, in an alkaline medium.[6][27] This step yields this compound.

The following diagram illustrates the synthesis workflow:

References

- 1. William Henry Perkin | Science History Institute [sciencehistory.org]

- 2. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 3. Making Color [library.si.edu]

- 4. fsw.cc [fsw.cc]

- 5. guidechem.com [guidechem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CN104877368A - this compound G production process - Google Patents [patents.google.com]

- 8. justdial.com [justdial.com]

- 9. Direct this compound Manufacturer,Supplier,Gujarat,India [shivamchemicalsank.com]

- 10. Direct Yellow 12 this compound G 100% Cotton Textile Paper Direct Dyes - Direct Dyestuff and Direct Yellow 12 [orienchem.en.made-in-china.com]

- 11. Direct this compound G (Direct Yellow 12) Dye High Quality at Affordable Price [shivamchemicalsank.com]

- 12. Affordable Price Yellow 12 this compound G Direct Dyes, Industrial Grade Powder Dye [shramikdyes.com]

- 13. biologicalstaincommission.org [biologicalstaincommission.org]

- 14. macschem.us [macschem.us]

- 15. researchgate.net [researchgate.net]

- 16. ajhs.biomedpress.org [ajhs.biomedpress.org]

- 17. api.pageplace.de [api.pageplace.de]

- 18. Synthetic Dyes in Biology, Medicine And Chemistry - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 19. The Chemistry of SYNTHETIC DYES (Volumes 1 & 2) by Venkataraman, K.: Near FIne Cloth (1952) 1st edition. | Frey Fine Books [abebooks.com]

- 20. api.pageplace.de [api.pageplace.de]

- 21. scispace.com [scispace.com]

- 22. Synthetic dyes in biology, medicine and chemistry by Edward Gurr.: Acceptable hardcover (1971) | mountain [abebooks.co.uk]

- 23. stainsfile.com [stainsfile.com]

- 24. api.pageplace.de [api.pageplace.de]

- 25. THE CHEMISTRY OF SYNTHETIC DYES REACTIVE DYES By Venkataraman K. 4 Volume Set | eBay [ebay.com]

- 26. Synthetic dyes in biology, medicine and chemistry by Edward Gurr | Goodreads [goodreads.com]

- 27. chestofbooks.com [chestofbooks.com]

Chrysophenine G: A Comprehensive Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and data for Chrysophenine G (also known as Direct Yellow 12), a widely used diazo stilbene (B7821643) dye. Adherence to these guidelines is crucial for ensuring a safe laboratory environment for all personnel.

Chemical and Physical Properties

This compound G is an orange to dark orange solid powder.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| CAS Number | 2870-32-8 | [1][3][4][5] |

| Molecular Formula | C30H26N4Na2O8S2 | [2][3][4][5][6] |

| Molar Mass | 680.66 g/mol | [1][2][6] |

| Melting Point | >300°C | [6][7] |

| Appearance | Orange to Dark Orange Solid Powder | [1][2][6] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [6][8] |

| Stability | Light Sensitive. | [6][8] |

Hazard Identification and Classification

While some safety data sheets (SDS) do not classify this compound G as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate potential hazards.[9] It is prudent to handle this chemical with care, recognizing the following potential risks:

-

Skin Irritation: Prolonged or repeated contact may lead to skin irritation in sensitive individuals.[5]

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[5]

-

Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[5]

One source mentions possible risks of irreversible effects, though this is not consistently reported.[5]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][7]

-

Keep away from heat, sources of ignition, and direct sunlight.[3][4]

-

Store apart from incompatible materials, such as strong oxidizing agents.[4][10]

Handling:

-

Ensure adequate ventilation and use in a chemical fume hood when possible.[1][5]

-

Use non-sparking tools and ground all equipment containing the material.[1][4]

-

Empty containers may pose a fire risk and should be handled with care.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound G:

| PPE Type | Specification | References |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1][11] |

| Skin Protection | Wear appropriate protective gloves (e.g., rubber or plastic) and impervious, fire/flame-resistant clothing to prevent skin exposure. | [1][4][5][11] |

| Respiratory Protection | In case of insufficient ventilation or if exposure limits are exceeded, use a full-face respirator. | [4][5][11] |

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

First-Aid Measures

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled. | [1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. | [1][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5][10] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safe cleanup and containment.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Secure: Evacuate personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1][11]

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Section 4.

-

Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1][10]

-

Cleanup: For a dry spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[5][10]

-

Disposal: Dispose of the collected material promptly in accordance with appropriate local, state, and federal laws and regulations.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: None known.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[1][9]

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological data for this compound G is largely unavailable in the provided search results. Most sources state "no data available" for acute toxicity, carcinogenicity, mutagenicity, and environmental fate.[1][10] Discharge into the environment should be avoided.[1]

Disposal Considerations

Dispose of this compound G and its containers in accordance with all applicable local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Logical Relationships in Emergency Response

The following diagram illustrates the logical flow of actions in response to different types of laboratory emergencies involving this compound G.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. krishnadyes.net [krishnadyes.net]

- 4. sulakshchemicals.com [sulakshchemicals.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. chembk.com [chembk.com]

- 7. Direct this compound G (Direct Yellow 12) Dye High Quality at Affordable Price [shivamchemicalsank.com]

- 8. Direct Yellow 12 | 2870-32-8 [amp.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Chrysophenine G for Staining Amyloid-Beta Plaques in Brain Tissue: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophenine G is a direct diazo dye, structurally similar to Congo red, that has demonstrated utility in the histological staining of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Its ability to bind to the β-sheet structures characteristic of amyloid fibrils allows for the visualization and quantification of these pathological hallmarks in brain tissue. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound G in neuroscience research, with a focus on data interpretation, experimental protocols, and the underlying biological pathways.

Mechanism of Action

This compound G, like Congo red, is a planar molecule that can intercalate between the β-pleated sheets of amyloid fibrils. The binding is primarily attributed to non-covalent interactions, including hydrogen bonding and van der Waals forces, between the dye molecule and the protein aggregates. This specific binding to the cross-β structure results in a detectable signal, either through its inherent color or, more commonly in modern applications, through its fluorescent properties. While the precise binding kinetics are not as extensively characterized as those for other amyloid-binding dyes, its utility as a reliable amyloid stain is well-established in the field.

Data Presentation: Properties of Amyloid-Binding Dyes

| Property | This compound G | Thioflavin S |

| Binding Affinity (Kd) for Aβ Fibrils | Not explicitly reported in most literature; binding is considered high affinity, similar to Congo red. | In the nanomolar to low micromolar range (e.g., ~10 nM - 1 μM), depending on the specific Aβ isoform and experimental conditions. |

| Optimal Staining Concentration | Typically in the micromolar range (e.g., 1-10 µM). | Commonly used at concentrations ranging from 0.01% to 1% (w/v) in aqueous or alcoholic solutions. |

| Fluorescence Excitation Maximum (Bound) | Approximately 405-430 nm (in the violet-blue range). | Approximately 440-450 nm (in the blue range). |

| Fluorescence Emission Maximum (Bound) | Approximately 520-540 nm (in the green-yellow range). | Approximately 480-490 nm (in the green range). |

Experimental Protocols

The following is a detailed, adapted protocol for staining amyloid-beta plaques in free-floating mouse brain sections using this compound G. This protocol is based on established methods for similar amyloid-binding dyes and should be optimized for specific experimental conditions.

Preparation of Staining Solution

This compound G Stock Solution (1 mM):

-

Calculate the required mass of this compound G powder (Molar Mass: 760.7 g/mol ) to prepare a 1 mM solution.

-

Dissolve the powder in dimethyl sulfoxide (B87167) (DMSO) to create the stock solution.

-

Store the stock solution at -20°C, protected from light.

This compound G Working Solution (e.g., 5 µM):

-

Dilute the 1 mM stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration. For example, to make 10 mL of a 5 µM solution, add 50 µL of the 1 mM stock solution to 9.95 mL of PBS.

-

It is recommended to prepare the working solution fresh for each experiment.

Staining Protocol for Free-Floating Brain Sections

-

Tissue Preparation:

-

Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

-

Section the brain on a freezing microtome at a thickness of 30-40 µm.

-

Store the free-floating sections in a cryoprotectant solution at -20°C until use.

-

-

Washing:

-

Transfer the free-floating sections to a 24-well plate.

-

Wash the sections three times for 5 minutes each with PBS to remove the cryoprotectant.

-

-

Staining:

-

Incubate the sections in the this compound G working solution (e.g., 5 µM in PBS) for 10-30 minutes at room temperature on a shaker. The optimal incubation time may need to be determined empirically.

-

-

Differentiation and Washing:

-

Briefly rinse the sections in PBS.

-

To reduce background fluorescence, differentiate the sections by washing them in 50% ethanol (B145695) for 1-2 minutes.

-

Wash the sections three times for 5 minutes each with PBS.

-

-

Mounting:

-

Mount the stained sections onto gelatin-coated or positively charged microscope slides.

-

Allow the sections to air dry completely.

-

-

Coverslipping:

-

Apply a drop of aqueous mounting medium to the slide.

-

Carefully place a coverslip over the tissue, avoiding air bubbles.

-

Seal the edges of the coverslip with nail polish if desired.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence microscope equipped with appropriate filters for this compound G (e.g., excitation around 420 nm and emission around 530 nm).

-

Mandatory Visualizations

Amyloid Precursor Protein (APP) Processing Pathway

The formation of amyloid-beta plaques originates from the proteolytic processing of the amyloid precursor protein (APP). This process can follow two main pathways: the non-amyloidogenic and the amyloidogenic pathway.

Caption: APP processing pathways.

Amyloid-Beta Aggregation Pathway

The amyloid-beta peptides generated from the amyloidogenic pathway are prone to misfolding and aggregation, leading to the formation of the characteristic plaques found in Alzheimer's disease.

Caption: Aβ aggregation pathway.

Experimental Workflow for this compound G Staining

This diagram outlines the key steps in the experimental workflow for staining brain tissue with this compound G.

Caption: this compound G staining workflow.

Solubility Profile of Chrysophenine (Direct Yellow 12) in Common Laboratory Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Chrysophenine (B1231246), also known as Direct Yellow 12, in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development and other fields where this dye is utilized. This document compiles available quantitative and qualitative solubility data, outlines a standardized experimental protocol for solubility determination, and presents a logical workflow for assessing solvent compatibility.

This compound is a disazo stilbene (B7821643) dye recognized for its vibrant yellow hue and applications in textile dyeing and biological staining.[1] A thorough understanding of its solubility is critical for its effective application, formulation, and for ensuring the reproducibility of experimental results.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is limited in publicly accessible literature. However, data regarding its solubility in water is available. The following table summarizes the known quantitative solubility of this compound.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 80 | 30[2][3][4][5][6] |

| Water | 90 | 40[7] |

Note: Researchers are encouraged to experimentally determine solubility in their specific solvent systems and at their required temperatures, as variations in purity and experimental conditions can affect these values.

Qualitative Solubility Data

Qualitative assessments of this compound's solubility have been reported in various sources. This information provides a general understanding of its behavior in different solvents.

| Solvent | Solubility Description | Color of Solution |

| Water | Soluble / Easily Soluble[1][6][8] | Yellow to Golden Yellow[2][3][4][9] |

| Ethanol | Slightly Soluble[2][3][9] / Adequately Soluble[4] | Lemon Yellow / Greenish-Yellow[2][4][9] |

| Methanol | Slightly Soluble | Not Specified |

| Acetone | Slightly Soluble[2][3][9] | Greenish-Yellow[2][3][9] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |

| Ethylene Glycol Ether | Slightly Soluble[9][10][11] | Not Specified |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a standardized protocol based on the saturation shake-flask method, a widely accepted technique for determining the solubility of compounds.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the flask to stand in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any suspended particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its absorbance on the calibration curve.

-

-

Data Reporting:

-

The solubility is expressed as the concentration of the saturated solution, typically in g/L or mg/mL, at the specified temperature.

-

The experiment should be performed in triplicate to ensure accuracy and precision.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Logical Relationship for Solvent Selection

The choice of solvent is a critical first step in many experimental procedures. The following diagram outlines a logical decision-making process for selecting an appropriate solvent for this compound based on the intended application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Direct Yellow 12 - this compound GX - Direct Yellow GX from Emperor Chem [emperordye.com]

- 3. This compound GX [buydye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Direct yellow 12, direct this compound gx, 101 Chryso-phenine gx [xcwydyes.com]

- 6. Direct this compound Manufacturer,Supplier,Gujarat,India [shivamchemicalsank.com]

- 7. krishnadyes.net [krishnadyes.net]

- 8. shivamchemicalsank.com [shivamchemicalsank.com]

- 9. This compound G [chembk.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [guidechem.com]

Chrysophenine as a Vital Stain for Plant Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophenine G, also known as Direct Yellow 12, is a water-soluble, fluorescent diazo stilbene (B7821643) dye with a strong affinity for cellulose (B213188).[1][2][3] This property makes it a compelling candidate for the vital staining of plant cell walls, which are primarily composed of cellulose. As a "direct dye," this compound does not require a mordant to bind to cellulosic fibers, simplifying staining procedures.[1] While its use is well-established in the textile and paper industries, its application as a vital stain in plant cell biology is an emerging area.[2][4] This guide provides a comprehensive overview of this compound's properties, a recommended protocol for its use in vital imaging of plant cell walls, and methods for quantitative analysis.

Chemical and Physical Properties

This compound G is a disodium (B8443419) salt with the chemical formula C₃₀H₂₆N₄Na₂O₈S₂ and a molecular weight of 680.66 g/mol .[1] It appears as an orange powder and is readily soluble in water, forming a golden-yellow solution.[1][2][3] Its affinity for cellulose is temperature-dependent, with maximum binding observed at 40°C in textile applications.[2]

| Property | Value | Reference |

| Synonyms | Direct Yellow 12, this compound G | [1] |

| Chemical Formula | C₃₀H₂₆N₄Na₂O₈S₂ | [1] |

| Molecular Weight | 680.66 g/mol | [1] |

| Appearance | Orange powder | [1] |

| Solubility in Water | Soluble | [1][3] |

| Excitation Maximum | ~488 nm (inferred from similar dyes) | |

| Emission Maximum | ~519 nm (inferred from similar dyes) |

Staining Mechanism

This compound's ability to stain plant cell walls stems from its high affinity for cellulose, the primary structural component of these walls. The dye molecules likely form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the glucose units of the cellulose polymers. This direct binding allows for the visualization of cell wall architecture without the need for harsh chemical fixation that can alter cellular structures.

Experimental Protocols

While a standardized protocol for vital staining of plant cells with this compound G is not extensively documented in scientific literature, the following protocol is adapted from methods used for the similar direct dye, Direct Yellow 96, and general vital staining principles. It is intended as a starting point for optimization in specific plant tissues and experimental setups.

I. Recommended Protocol for Vital Staining of Arabidopsis thaliana Roots

Materials:

-

This compound G (Direct Yellow 12)

-

Deionized water or a suitable plant-compatible buffer (e.g., Murashige and Skoog medium without sucrose)

-

Arabidopsis thaliana seedlings (5-7 days old, grown on agar (B569324) plates)

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Stock Solution Preparation (1% w/v):

-

Dissolve 10 mg of this compound G powder in 1 mL of deionized water.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution protected from light at 4°C.

Working Solution Preparation (0.01% - 0.1% w/v):

-

Dilute the 1% stock solution with deionized water or a plant-compatible buffer to the desired final concentration. A starting concentration of 0.01% is recommended to minimize potential toxicity.

Staining Procedure:

-

Carefully transfer Arabidopsis seedlings from the agar plate to the this compound G working solution.

-

Incubate the seedlings for 10-30 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the tissue and desired staining intensity.

-

Gently rinse the seedlings in fresh buffer or water for 1-2 minutes to remove excess dye.

-

Mount the stained seedlings in a drop of buffer on a microscope slide and cover with a coverslip.

-

Proceed immediately to imaging.

II. Imaging Parameters for Confocal Microscopy

-

Excitation: 488 nm laser line

-

Emission: 500-550 nm detection window

-

Objective: Use a water-immersion objective for optimal imaging of live roots.

-

Laser Power: Use the lowest laser power necessary to obtain a clear signal to minimize phototoxicity and photobleaching.

III. Considerations for Vital Imaging

-

Toxicity: The potential toxicity of this compound G to living plant cells is not well-documented. It is crucial to perform viability controls, such as observing cytoplasmic streaming or using a viability stain like fluorescein (B123965) diacetate, in parallel with this compound G staining. Start with low concentrations and short incubation times to minimize any adverse effects.

-

Solvent Choice: While this compound G is water-soluble, for tissues with a waxy cuticle, the addition of a small amount of a non-toxic surfactant might be necessary to aid dye penetration. However, this should be tested carefully for its effect on cell viability.

-

Temperature: Given that this compound's affinity for cellulose is highest at 40°C, a slightly elevated incubation temperature (e.g., 37°C) might enhance staining but could also stress the plant material. Room temperature is a safer starting point.

Data Presentation and Quantitative Analysis

The fluorescence intensity of this compound G bound to the cell wall can be quantified to provide insights into cellulose distribution and density.

Table of Expected Staining Results:

| Plant Tissue/Cell Type | Expected Staining Pattern |

| Root Epidermal Cells | Clear outlining of individual cells, highlighting cell shape and size. |

| Root Hairs | Staining of the entire length of the hair, potentially showing variations in cell wall thickness. |

| Vascular Tissues | Potentially stronger staining of xylem due to thickened secondary cell walls rich in cellulose. |

| Meristematic Zone | Visualization of the cell plates of dividing cells. |

Quantitative Fluorescence Measurement:

-

Acquire Z-stacks of confocal images from stained samples.

-

Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity in defined regions of interest (ROIs) corresponding to specific cell walls.

-

Correct for background fluorescence by measuring the intensity of a region with no sample.

-

Compare the fluorescence intensities between different cell types or experimental conditions to obtain semi-quantitative data on relative cellulose content.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for vital staining of plant cell walls with this compound G.

Logical Relationship of Staining Parameters

The success of vital staining depends on the interplay of several key parameters. The following diagram illustrates these relationships.

Conclusion

This compound G holds significant promise as a vital stain for visualizing the intricate architecture of plant cell walls in living tissues. Its direct binding to cellulose, water solubility, and fluorescence properties make it a valuable tool for researchers in plant biology and related fields. The provided protocol and considerations offer a solid foundation for incorporating this dye into experimental workflows. Further optimization and characterization of its use in different plant species and tissues will undoubtedly expand its utility and contribute to a deeper understanding of plant cell wall dynamics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound G Dye - Disodium 4, 4'-bis[(4-methoxyphenyl)azo] Stilbene-2, 2'-disulfonate | Soluble In Water, Highly Effective For Dyeing Cellulosic Fibers at Best Price in Ahmedabad | Anil Dyes & Chemicals Industries [tradeindia.com]

- 4. Direct this compound G (Direct Yellow 12) Dye High Quality at Affordable Price [shivamchemicalsank.com]

Navigating the Labyrinth: A Technical Guide to Chrysophenine Purity for Research Applications

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is paramount. This guide provides an in-depth technical overview of the purity specifications for Chrysophenine (Direct Yellow 12), a versatile stilbene (B7821643) dye, when used in research applications. Ensuring a high-purity starting material is critical for the validity and reproducibility of experimental results, particularly in sensitive biological and chemical assays.

This compound, a water-soluble diazo dye, finds applications ranging from a biological stain to a potential photosensitizer in photodynamic therapy. The presence of impurities can lead to erroneous results, masking true biological effects or introducing confounding variables. This document outlines the key quality control parameters, analytical methodologies for their assessment, and potential impurities that may be present in research-grade this compound.

Quantitative Purity Specifications

The purity of this compound for research applications is typically defined by its dye content, with acceptable levels of specific impurities such as moisture and insoluble matter. The following table summarizes common specifications from various suppliers of research-grade this compound.

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange Powder | Visual inspection. |

| Dye Content | ≥65% to ≥96%[1][2][3] | The most critical parameter, indicating the percentage of the active dye molecule. Varies significantly between suppliers. |

| Moisture | ≤5%[3] | Water content can affect the accuracy of weighing and concentration calculations. |

| Insoluble Matter | ≤1% | Particulate matter that can interfere with spectroscopic measurements and cellular assays. |

| λmax (in water) | ~389 nm[4] | The wavelength of maximum absorbance, is a key identifier. Some sources also report a peak around 195 nm.[5] |

| Molar Extinction Coefficient (ε) | ≥29,000 at 389-401 nm[4] | A measure of how strongly the dye absorbs light at a specific wavelength. |

Identifying the Unseen: Potential Impurities

Understanding the synthesis of this compound is crucial for predicting potential impurities. The common synthesis route involves the reaction of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD acid) with phenol (B47542) to form Brilliant Yellow, which is then ethylated using chloroethane.[1][6]

Based on this pathway, potential impurities may include:

-

Unreacted Starting Materials:

-

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD acid)

-

Phenol

-

-

Intermediate Products:

-

Brilliant Yellow (Direct Yellow 4) - the unethylated precursor.

-

-

By-products of Ethylation:

-

Incompletely ethylated this compound analogues.

-

By-products from side reactions involving chloroethane.

-

-

Degradation Products:

-

Compounds formed due to exposure to light, heat, or extreme pH.

-

-

Residual Solvents and Salts:

-

Solvents used during synthesis and purification.

-

Inorganic salts from reaction workups.

-

Experimental Protocols for Purity Assessment

A multi-faceted approach employing various analytical techniques is necessary for a comprehensive assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating this compound from its impurities, allowing for both quantification of the main component and identification of minor contaminants. A typical reversed-phase HPLC method is outlined below.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of azo dyes.[1][7]

-

Mobile Phase: A gradient elution is often employed for optimal separation of a wide range of polar and non-polar impurities.

-

Solvent A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.8) or a phosphate (B84403) buffer.

-

Solvent B: Acetonitrile or Methanol (B129727).

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. For example: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The primary wavelength for detection should be set at the λmax of this compound (~389 nm). A DAD allows for the acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the initial mobile phase composition or a suitable solvent like water or methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared sample and record the chromatogram. The purity is calculated by the area percentage of the main this compound peak relative to the total area of all peaks.

UV-Visible Spectrophotometry for Dye Content Determination

UV-Visible spectrophotometry provides a rapid and straightforward method for determining the dye content of a this compound sample. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Solvent: Deionized water.

-

Preparation of Standard Solutions:

-

Accurately weigh a high-purity this compound standard and prepare a stock solution of known concentration (e.g., 100 µg/mL) in deionized water.

-

From the stock solution, prepare a series of calibration standards with decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

-

-

Preparation of Sample Solution:

-

Accurately weigh the this compound sample to be tested and prepare a solution in deionized water with a concentration that is expected to fall within the range of the calibration standards.

-

-

Measurement:

-

Set the spectrophotometer to measure the absorbance at the λmax of this compound (~389 nm).

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of each calibration standard and the sample solution.

-

-

Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

-

Calculate the dye content of the sample using the following formula:

Dye Content (%) = (Concentration from curve / Initial weighed concentration) x 100

-

Thin-Layer Chromatography (TLC) for Rapid Impurity Screening

TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of this compound purity and for identifying the presence of fluorescent or colored impurities.

Methodology:

-

Mobile Phase: The choice of mobile phase will depend on the polarity of the expected impurities. A good starting point is a mixture of a polar and a less polar solvent. For this compound, a mixture such as:

-

n-butanol : acetic acid : water (4:1:1 v/v/v)

-

Ethyl acetate : ethanol (B145695) : ammonia (B1221849) (7:2:1 v/v/v)

-

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., water or methanol) to create a concentrated solution (e.g., 1-5 mg/mL).

-

Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate. It is also advisable to spot a high-purity this compound standard and potentially the starting materials (DSD acid, Brilliant Yellow) for comparison.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Visualization:

-

Remove the plate from the chamber and mark the solvent front.

-

Allow the plate to dry.

-

Visualize the spots under UV light (254 nm and 365 nm) and by eye. This compound itself is colored, so it will be visible. Impurities may appear as separate spots with different Rf values.

-

Conclusion

For researchers utilizing this compound, a thorough understanding of its purity specifications and the methods to verify them is essential for generating reliable and reproducible data. This guide provides a framework for assessing the quality of research-grade this compound. It is recommended that researchers request a Certificate of Analysis from their supplier that details the purity and the methods used for its determination. When in doubt, performing in-house quality control using the techniques described herein can provide an extra layer of confidence in the integrity of your research materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Analysis of Food Dyes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 4. Chloroethane | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroethane - Wikipedia [en.wikipedia.org]

- 6. rubingroup.org [rubingroup.org]

- 7. benchchem.com [benchchem.com]

- 8. 182.160.97.198:8080 [182.160.97.198:8080]

Chrysophenine Dye in Histopathology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophenine, also known as Direct Yellow 12, is a water-soluble disazo stilbene (B7821643) dye.[1] While its use in textile dyeing is well-established, its applications in histopathology are less commonly documented than those of other dyes. This guide provides a comprehensive overview of the known and potential uses of this compound in histological studies, with a focus on its application in plant sciences and a comparative analysis with related compounds used in neurodegenerative disease research.

Chemical Properties of this compound: [1]

| Property | Value |

| Chemical Formula | C₃₀H₂₆N₄Na₂O₈S₂ |

| Molecular Weight | 680.66 g/mol |

| CAS Number | 2870-32-8 |

| Appearance | Orange powder |

| Solubility | Soluble in water |

| Synonyms | Direct Yellow 12, this compound G |

| Absorbance Peak (λmax) | 389 nm / 195 nm[2] |

Note on Absorbance Peak: Discrepancies in the reported absorbance peak may be due to different solvents or measurement conditions. The value of 389 nm is more consistent with a colored dye.

Core Application: Fluorescent Staining of Cellulose (B213188) in Plant Histopathology

The most well-documented histopathological application of this compound is as a fluorescent stain for cellulose in plant cell walls. This property makes it a valuable tool for studying plant anatomy, development, and physiology.

Mechanism of Action

This compound, as a direct dye, has a high affinity for cellulose. The dye molecules align with the cellulose microfibrils, and this interaction leads to an enhancement of the dye's natural fluorescence. This allows for the visualization of cellulose-rich structures under a fluorescence microscope.

Experimental Protocol: Fluorescent Staining of Plant Tissue

This protocol is a synthesized methodology based on available literature for staining plant tissue sections with this compound G.

2.2.1. Reagents

-

This compound G (Direct Yellow 12)

-

Distilled water

-

Ethanol (B145695) (for dehydration series, if required)

-

Mounting medium (e.g., glycerol)

2.2.2. Staining Solution Preparation

-

Prepare a 0.1% (w/v) stock solution of this compound G in distilled water.

-

For a working solution, dilute the stock solution with distilled water to a final concentration of 0.01% to 0.1%. The optimal concentration may vary depending on the tissue type and thickness.

2.2.3. Tissue Preparation

-

Fresh Sections: Thin, hand-cut sections of fresh plant material can be used directly.

-

Fixed Sections: For fixed tissues, standard histological procedures should be followed:

-

Fix the plant tissue in a suitable fixative (e.g., FAA: formalin, acetic acid, ethanol).

-

Dehydrate the tissue through a graded ethanol series.

-

Embed the tissue in paraffin (B1166041) or a suitable resin.

-

Section the embedded tissue using a microtome.

-

Deparaffinize and rehydrate the sections before staining.

-

2.2.4. Staining Procedure

-

Immerse the rehydrated or fresh tissue sections in the this compound G working solution.

-

Incubate for 10-30 minutes at room temperature. Incubation times may need to be optimized.

-

Briefly rinse the sections in distilled water to remove excess stain.

-

Mount the sections in a suitable mounting medium (e.g., glycerol (B35011) or a commercial mounting medium).

-

Observe under a fluorescence microscope.

Visualization

-

Microscopy: A fluorescence microscope equipped with a suitable filter set is required.

-

Fluorescence Properties:

-

Excitation: this compound G can be excited by blue or UV light. A common excitation wavelength is around 400-440 nm.

-

Emission: The emission spectrum is in the yellow-green range, typically around 500-550 nm.

-

Comparative Compound: Chrysamine (B1436601) G for Amyloid Detection

While direct evidence for this compound G's use in amyloid staining is scarce, a structurally similar compound, Chrysamine G , is a known probe for amyloid-β plaques in Alzheimer's disease research.[3][4] Understanding Chrysamine G provides valuable context for professionals in drug development and neuroscience.

Chemical Differences and Similarities

Chrysamine G is a carboxylic acid analogue of Congo red and is structurally similar to this compound G. The key difference lies in the terminal functional groups, which influences its binding properties and permeability across the blood-brain barrier.

| Feature | This compound G (Direct Yellow 12) | Chrysamine G |

| Key Functional Groups | Sulfonic acid groups | Carboxylic acid groups |

| Primary Application | Cellulose staining (fluorescent) | Amyloid-β plaque detection |

| Blood-Brain Barrier | Not reported to cross | Reported to cross |

Mechanism in Amyloid Staining

Chrysamine G, like Congo red, binds to the β-sheet structures characteristic of amyloid fibrils. This binding can be detected, making it a useful tool for identifying amyloid deposits in brain tissue.[4] It has been shown to bind to both senile plaques and neurofibrillary tangles.[3][4]

Experimental Considerations for Chrysamine G

Detailed protocols for Chrysamine G staining of brain tissue sections are available in specialized neuroscience literature. These protocols typically involve:

-

Tissue Preparation: Use of frozen or paraffin-embedded brain sections from animal models or human post-mortem tissue.

-

Staining Solution: Chrysamine G is typically dissolved in a buffer solution, often containing ethanol.

-

Incubation: Sections are incubated in the Chrysamine G solution.

-

Washing: Excess dye is removed through a series of washes.

-